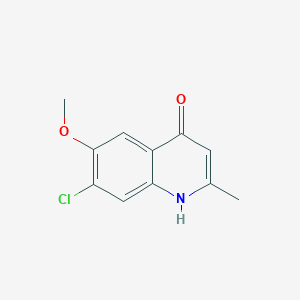
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine is a heterocyclic compound that features a quinazoline ring fused with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine typically involves the reaction of quinazoline derivatives with pyrrolidine derivatives under specific conditions. One common method involves the Mannich reaction, where a quinazoline derivative reacts with formaldehyde and a secondary amine like pyrrolidine in the presence of an acid catalyst . The reaction conditions often include refluxing in an alcohol solvent such as methanol or ethanol to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various N-substituted quinazoline derivatives.
科学的研究の応用
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and diabetes due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of certain bacteria. This inhibition disrupts essential metabolic pathways, leading to the antibacterial effects of the compound .
類似化合物との比較
Similar Compounds
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Known for its antibacterial activity.
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine: Similar structure but with a methyl group at the 2-position.
Uniqueness
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both quinazoline and pyrrolidine rings.
特性
分子式 |
C12H18N4 |
|---|---|
分子量 |
218.30 g/mol |
IUPAC名 |
1-(5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7,13H2 |
InChIキー |
NZZSRHATHIXTLN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)


![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)


![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)

